3'-[(4-chlorophenyl)carbonyl]-4'-hydroxy-1'-(2-methoxyethyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multi-step organic reactions. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This method provides N-substituted pyrroles under mild reaction conditions with good yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Paal-Knorr synthesis for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. Additionally, the purification process would be streamlined using techniques such as crystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, particularly at the indole ring, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory conditions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects. The compound’s structure allows it to fit into enzyme active sites, blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid
- 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n-[(1S)-1-(hydroxymethyl)propyl]acetamide
Uniqueness
3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel therapeutic applications.
Properties
Molecular Formula |
C24H23ClN2O5 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
(4'Z)-4'-[(4-chlorophenyl)-hydroxymethylidene]-1'-(2-methoxyethyl)-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C24H23ClN2O5/c1-3-12-26-18-7-5-4-6-17(18)24(23(26)31)19(20(28)15-8-10-16(25)11-9-15)21(29)22(30)27(24)13-14-32-2/h4-11,28H,3,12-14H2,1-2H3/b20-19+ |
InChI Key |
COQVDNSAJLFNEG-FMQUCBEESA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(\C4=CC=C(C=C4)Cl)/O)/C(=O)C(=O)N3CCOC |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C(=O)N3CCOC |
Origin of Product |
United States |
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